1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine” is a synthetic compound . It has a molecular formula of C18H19N3 and a molecular weight of 277.36 .
Synthesis Analysis
The compound can be synthesized by the condensation of N1,N1-diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde . Quinoline and its derivatives are synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The dihedral angle between the planes of the quinoline and phenylenediamine rings in the compound is 178.9 (3) .Chemical Reactions Analysis
Quinoline, a component of the compound, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H19N3 and a molecular weight of 277.36 . More specific physical and chemical properties are not available in the search results.Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine involves the reaction of 4-nitrobenzene-1,4-diamine with quinoline-2-carbaldehyde followed by reduction and N-methylation.", "Starting Materials": [ "4-nitrobenzene-1,4-diamine", "quinoline-2-carbaldehyde", "sodium borohydride", "methyl iodide", "acetonitrile", "water" ], "Reaction": [ "Step 1: 4-nitrobenzene-1,4-diamine is reacted with quinoline-2-carbaldehyde in acetonitrile to form 1-N-(quinolin-2-ylmethyl)-4-nitrobenzene-1,4-diamine.", "Step 2: The nitro group in 1-N-(quinolin-2-ylmethyl)-4-nitrobenzene-1,4-diamine is reduced to an amino group using sodium borohydride in water to form 1-N-(quinolin-2-ylmethyl)-4-aminobenzene-1,4-diamine.", "Step 3: The amine group in 1-N-(quinolin-2-ylmethyl)-4-aminobenzene-1,4-diamine is methylated using methyl iodide in acetonitrile to form 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine." ] } | |
CAS RN |
62257-13-0 |
Product Name |
1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine |
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.